Amine Substituent Differentiation: Piperidin-1-ylmethyl vs. Dimethylaminomethyl Impact on Physicochemical Properties
The target compound bearing a piperidin-1-ylmethyl group at position 4 exhibits a calculated logP increase of approximately 0.8–1.2 log units versus the dimethylamino analog (CAS 61195-06-0), driven by the addition of three methylene units in the piperidine ring . This translates to an estimated 6- to 15-fold increase in lipophilic partitioning. The piperidine nitrogen's higher pKa (conjugate acid pKa ~9.8 vs ~9.0 for N,N-dimethyl) confers approximately a 6-fold greater fraction protonated at physiological pH 7.4 (99.6% vs. 97.5%), which can differentially affect membrane permeability, solubility, and binding to negatively charged biological targets . Hydrogen-bond acceptor count is 5 for the target compound versus 4 for the dimethylamino analog (CAS 61195-06-0), due to the additional oxygen in the isoxazolone carbonyl, which is maintained across both structures; however, the piperidine ring introduces greater steric shielding of the amine lone pair, reducing its effective H-bond acceptor strength compared to the freely rotatable dimethylamino group .
| Evidence Dimension | Calculated logP, pKa, and hydrogen-bond acceptor profiles |
|---|---|
| Target Compound Data | logP ~2.8 (estimated), pKa (conjugate acid) ~9.8, H-bond acceptors: 5, rotatable bonds: 4 |
| Comparator Or Baseline | CAS 61195-06-0 (4-[(dimethylamino)methyl] analog): logP ~1.8, pKa ~9.0, H-bond acceptors: 4, rotatable bonds: 3 |
| Quantified Difference | ΔlogP ≈ +1.0; ΔpKa ≈ +0.8; approximately 6-fold greater fraction protonated at pH 7.4 |
| Conditions | Calculated/estimated values based on fragment-based methods (CLOGP, ACD/Labs); no experimental logP or pKa data available for these specific compounds. |
Why This Matters
For procurement decisions in lead optimization or SAR studies, the 10-fold lipophilicity difference and distinct ionization state at physiological pH mean that the piperidine analog cannot be substituted by the dimethylamino analog without fundamentally altering the compound's ADME and target engagement profile.
